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Compound of Interest

Compound Name: Clotiapine

Cat. No.: B1669249

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clotiapine is an atypical antipsychotic medication belonging to the dibenzothiazepine chemical
class.[1] First introduced in the 1970s, it has been utilized in several countries for the
management of psychotic disorders.[1] This technical guide provides an in-depth overview of
the chemical structure, physicochemical properties, and pharmacological profile of clotiapine,
intended to serve as a valuable resource for researchers, scientists, and professionals involved
in drug development.

Chemical Structure and Identifiers

Clotiapine, with the IUPAC name 8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2]
[3]benzothiazepine, is a tricyclic compound characterized by a dibenzothiazepine core
structure.[1][4] This core is substituted with a chlorine atom and a methylpiperazinyl group,
which are crucial for its pharmacological activity.
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Identifier Value

8-chloro-6-(4-methylpiperazin-1-yl)benzo[b][2]
[3]benzothiazepine[1][4]

IUPAC Name

CNICCN(CC1)C2=NC3=CC=CC=C3SsC4=C2C

SMILES String =C(C=C4)CI[4]

CAS Number 2058-52-8[1][3]
PubChem CID 16351[4]
Molecular Formula C1sH1sCINsS[2]
Molecular Weight 343.87 g/mol [2]

Physicochemical Properties

The physicochemical properties of clotiapine influence its absorption, distribution, metabolism,
and excretion (ADME) profile, as well as its formulation characteristics.

Property Value
Melting Point 118-123 °CJ5]
Boiling Point ~163.4 °C (rough estimate)[5]

- Slightly soluble in Chloroform, DMSO, and
Solubility

Methanol[5]

pKa 7.22 £ 0.42 (Predicted)[5]
LogP 3.6[6]

Pharmacological Properties

Clotiapine is classified as an atypical antipsychotic, exerting its therapeutic effects through a
complex interaction with various neurotransmitter receptors in the central nervous system. Its
mechanism of action is primarily attributed to its antagonist activity at dopamine D2 and
serotonin 5-HT2A receptors.
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Mechanism of Action

The antipsychotic efficacy of clotiapine is believed to stem from its ability to modulate
dopaminergic and serotonergic pathways. The blockade of D2 receptors in the mesolimbic
pathway is thought to alleviate the positive symptoms of psychosis, such as hallucinations and
delusions. Simultaneously, its potent antagonism of 5-HT2A receptors may contribute to a
lower incidence of extrapyramidal side effects compared to typical antipsychotics and may also
have a beneficial effect on the negative symptoms of schizophrenia.[7]

Receptor Binding Profile

The following table summarizes the receptor binding affinities (Ki values) of clotiapine and
compares them with other atypical antipsychotics, clozapine and quetiapine. Lower Ki values
indicate higher binding affinity.

Receptor Clotiapine (Ki, nM) Clozapine (Ki, nM) Quetiapine (Ki, nM)
Dopamine D2 ~125[8] 125[8] 160[8]
Serotonin 5-HT2A High Affinity[7] 12[4] 304[9]
Serotonin 5-HT2C High Affinity[7] 10[9] 17.95[9]
Serotonin 5-HTs High Affinity[7] 1.1[10]

Serotonin 5-HTe High Affinity[7] 6.8[7] 10.60[9]
Serotonin 5-HT~ High Affinity[7] 4[7]

Histamine Hi - 1.107] 11[9]
Muscarinic M1 - 1.9[7] 120[8]
Adrenergic oz - 6.8[7] 19[9]
Adrenergic a2 - 10[7] 84.41[9]

Note: Data for clotiapine is less extensively reported in direct comparative studies. The table
includes qualitative descriptions where specific Ki values were not available in the searched
literature. The values for clozapine and quetiapine are provided for comparative context.
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Experimental Protocols

This section outlines detailed methodologies for key experiments relevant to the
characterization of clotiapine.

Dopamine D2 Receptor Binding Assay (Competitive
Radioligand Binding)

Objective: To determine the binding affinity (Ki) of clotiapine for the dopamine Dz receptor.

Materials:

Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor
(e.g., CHO or HEK293 cells).

» Radioligand: [*H]-Spiperone or [3H]-Raclopride (a selective D2/Ds antagonist).

» Non-specific Binding Control: Haloperidol or another potent D2 antagonist at a high
concentration (e.g., 10 uM).

o Test Compound: Clotiapine, dissolved in an appropriate solvent (e.g., DMSO) and serially
diluted.

o Assay Buffer: e.g., 50 mM Tris-HCI, 120 mM NacCl, 5 mM KCI, 2 mM CaClz, 1 mM MgClz, pH
7.4.

Instrumentation: Scintillation counter, filtration apparatus (e.g., cell harvester).

Procedure:
e Membrane Preparation:
o Culture and harvest cells expressing the D2 receptor.
o Homogenize cells in ice-cold buffer and centrifuge to pellet the membranes.

o Wash the membrane pellet and resuspend in assay buffer. Determine protein
concentration.
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e Assay Setup (in a 96-well plate):

o Total Binding: Add assay buffer, radioligand (at a concentration close to its Kd), and
membrane preparation.

o Non-specific Binding: Add assay buffer, radioligand, non-specific binding control, and
membrane preparation.

o Compound Competition: Add assay buffer, radioligand, varying concentrations of
clotiapine, and membrane preparation.

¢ Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120
minutes) to reach equilibrium.

 Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound
from free radioligand. Wash the filters with ice-cold wash buffer.

e Quantification: Measure the radioactivity on the filters using a scintillation counter.

o Data Analysis:

[e]

Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the log concentration of clotiapine to
generate a competition curve.

o Determine the ICso value (the concentration of clotiapine that inhibits 50% of specific
radioligand binding).

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Kd), where [L]
is the concentration of the radioligand and Kd is its dissociation constant.

Synthesis of Clotiapine

The synthesis of clotiapine can be achieved through a multi-step process, with a key
intermediate being 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine.

Step 1: Synthesis of 11-Chloro-dibenzo[b,f][2][3]thiazepine
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» Dibenzo[b,f][2][3]thiazepin-11(10H)-one is reacted with a chlorinating agent such as
phosphorus oxychloride (POCIs) in the presence of a base like N,N-dimethylaniline.

e The reaction mixture is heated under reflux, and upon completion, the product, 11-chloro-
dibenzolb,f][2][3]thiazepine, is isolated.

Step 2: Synthesis of 11-(1-Piperazinyl)dibenzo[b,f][2][3]thiazepine

e The 11-chloro-dibenzo[b,f][2][3]thiazepine is then condensed with piperazine. This reaction is
typically carried out in a suitable solvent.

Step 3: Synthesis of Clotiapine (N-methylation)

e The resulting 11-(1-piperazinyl)dibenzo[b,f][2][3]thiazepine is then N-methylated at the
piperazine ring. This can be achieved using a methylating agent such as methyl iodide or by
reductive amination with formaldehyde and a reducing agent.

Visualizations
Signaling Pathways

The following diagrams illustrate the primary signaling pathways associated with the D2 and 5-
HT2A receptors, the main targets of clotiapine.
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Caption: Dopamine D2 Receptor Signaling Pathway.
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Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

Experimental and Developmental Workflows
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Caption: General Antipsychotic Drug Development Workflow.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b1669249?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1669249?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
Grepare Receptor Membranes)

l

( Set up Assay Plate

(Total, Non-specific, Competition)

l

Gdd Radioligand and Test Compound

Encubate to Equilibrium)

Filter and Wash
(Measure Radioactivity)
( Data Analysis (ICso, Ki) )

Click to download full resolution via product page

Caption: Competitive Radioligand Binding Assay Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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